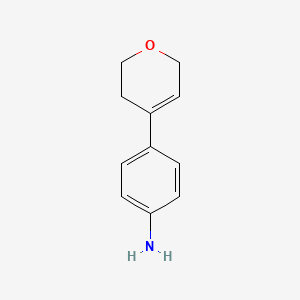

4-(3,6-Dihydro-2H-pyran-4-YL)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-(3,6-dihydro-2H-pyran-4-yl)aniline |

InChI |

InChI=1S/C11H13NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8,12H2 |

InChI Key |

LTJXIKYOBKEJCR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC=C1C2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3,6 Dihydro 2h Pyran 4 Yl Aniline and Its Analogues

Strategies for Constructing the Dihydropyran Ring System

The 3,6-dihydro-2H-pyran scaffold is a key structural motif present in numerous biologically active molecules and natural products. Consequently, a variety of powerful synthetic methods have been developed for its construction.

Cycloaddition Reactions in Dihydropyran Formation

Hetero-Diels-Alder (HDA) reactions, a type of [4+2] cycloaddition, represent a direct and atom-economical approach to the synthesis of dihydropyran rings. nih.govnih.govrsc.org This methodology involves the reaction of an electron-rich diene with a dienophile containing a carbonyl group (an α,β-unsaturated aldehyde or ketone). nih.gov The regioselectivity and stereoselectivity of the reaction can be controlled by the nature of the substituents on both the diene and the dienophile, as well as by the use of Lewis acid catalysts.

For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone proceeds in a regio- and diastereoselective manner to yield 3,4-dihydro-2H-pyrans. rsc.org Similarly, doubly activated 1-alkoxy-1-amino-1,3-butadienes have been shown to react with a variety of electron-deficient dienophiles under mild conditions to afford the corresponding cycloadducts in good yields and with excellent regioselectivity. nih.gov These reactions provide a direct route to functionalized dihydropyran systems that can be further elaborated.

| Diene | Dienophile | Product | Reference |

| 1-Alkoxy-1-amino-1,3-butadienes | Electron-deficient alkenes | 6-Substituted 2-Cyclohexenones (after hydrolysis) | nih.gov |

| 1-Alkoxy-1-amino-1,3-butadienes | Aldehydes | 6-Substituted 5,6-Dihydropyran-2-ones | nih.gov |

| Functionalized butadienes | Phosphonic-substituted dithioformates | Phosphonic-substituted dihydrothiopyrans | nih.gov |

| 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans | rsc.org |

Ring-Closing Metathesis Approaches to Dihydropyrans

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of cyclic compounds, including dihydropyrans. rsc.orgnih.govacs.orgox.ac.ukkoreascience.kr This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs catalyst, involves the intramolecular cyclization of a diene precursor. koreascience.kr The strategic placement of the two alkene functionalities in the acyclic precursor allows for the regioselective formation of the desired six-membered ring.

RCM is highly valued for its tolerance of a wide variety of functional groups and its operation under mild reaction conditions. koreascience.kr This methodology has been successfully applied to the synthesis of 2,6-disubstituted 3,6-dihydro-2H-pyrans, which are key subunits of complex natural products like laulimalide. koreascience.kr The requisite diene precursors can be assembled through various synthetic strategies, and the resulting dihydropyran can be further functionalized. rsc.orgox.ac.uk

| RCM Precursor | Catalyst | Product | Key Features | Reference |

| Allyl-O-homoallyl compounds | Grubbs ruthenium benzylidene catalyst | 2,6-Disubstituted 3,6-dihydro-2H-pyrans | High functional group tolerance, mild conditions | koreascience.kr |

| Trienes from divinyl carbinols | Ruthenium-based catalysts | Dihydropyrans | Diastereoselectivity influenced by steric demand of substituents | nih.govacs.org |

| Enol ethers | Chiral Molybdenum-alkylidene complexes | Enantiomerically enriched 3,4-dihydropyrans | Asymmetric ring-closing metathesis with up to 94% ee | cdmf.org.br |

Transition-Metal-Catalyzed Cyclizations for Dihydropyran Synthesis

Beyond metathesis, various other transition-metal-catalyzed cyclizations have been developed for the synthesis of dihydropyrans. cdmf.org.brresearchgate.netacs.orgresearchgate.net These methods often involve the intramolecular reaction of precursors containing both a nucleophilic oxygen atom and an unsaturated carbon-carbon bond, such as alkynols or allenols. cdmf.org.br

Palladium-catalyzed oxidative cyclizations of β-hydroxyenones provide a route to 2,3,6-trisubstituted dihydropyranones. acs.orgresearchgate.net Similarly, iron-catalyzed redox radical cyclizations of an aldehyde with two alkenes can afford multifunctional 3,4-dihydropyran derivatives. cdmf.org.br Other metals, including tungsten, rhodium, and molybdenum, have also been employed to catalyze the intramolecular alkoxylation of terminal 4-alkyn-1-ol derivatives, leading to 3,4-dihydropyran structures. cdmf.org.br

| Precursor | Catalyst | Product | Mechanism | Reference |

| β-Hydroxyenones | Pd(II) complexes | 2,3,6-Trisubstituted dihydropyranones | Oxidative cyclization | acs.orgresearchgate.net |

| Aldehyde and two alkenes | FeCl₂ | Multifunctional 3,4-dihydropyrans | Convergent radical cyclization | cdmf.org.br |

| 4-Alkyn-1-ol derivatives | W, Ru, Rh complexes | 3,4-Dihydropyrans | Intramolecular alkoxylation via metal vinylidene intermediate | cdmf.org.br |

Stereoselective and Diastereoselective Synthetic Routes for Dihydropyran Scaffolds

The control of stereochemistry is paramount in the synthesis of complex molecules. Several strategies have been developed to achieve stereoselective and diastereoselective synthesis of dihydropyran scaffolds. nih.govacs.orgmdpi.comnih.govresearchgate.netnih.gov

The Prins cyclization, which involves the acid-catalyzed reaction of an alkene or alkyne with a carbonyl compound, is a powerful method for constructing tetrahydropyran (B127337) and dihydropyran rings. mdpi.comnih.govnih.gov By employing silyl-Prins cyclizations of Z-vinylsilyl alcohols mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a variety of disubstituted dihydropyrans can be synthesized with high selectivity for the cis-2,6-disubstituted isomer. nih.gov This high stereoselectivity is attributed to the formation of a chair-like transition state where the substituents adopt equatorial positions. nih.gov

Diastereoselectivity in ring-closing metathesis can be influenced by the steric bulk of substituents on the diene precursor. nih.govacs.org For example, in the RCM of trienes derived from divinyl carbinols, the choice of protecting group on a hydroxyl moiety can direct the formation of different diastereomers. nih.gov

| Method | Precursors | Key Reagents/Catalysts | Product | Stereochemical Outcome | Reference |

| Silyl-Prins Cyclization | Z-Vinylsilyl alcohols and aldehydes | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 2,6-Disubstituted dihydropyrans | High diastereoselectivity for cis isomers | nih.govresearchgate.net |

| Diastereoselective RCM | Trienes from divinyl carbinols | Ruthenium catalysts | Dihydropyrans | Diastereoselectivity controlled by substituent steric bulk | nih.govacs.org |

| Reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles | Aldehydes in acidic media | - | Functionalized 3,4-dihydro-2H-pyran-4-carboxamides | High diastereoselectivity for trans configuration | nih.gov |

Formation of the Aryl-Dihydropyran Linkage

The introduction of the aniline (B41778) moiety at the 4-position of the dihydropyran ring is a critical step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.combohrium.com The Suzuki-Miyaura coupling, in particular, is a versatile reaction for forming aryl-aryl or aryl-vinyl bonds. nih.govnih.govresearchgate.netresearchgate.netmdpi.combohrium.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netmdpi.com

In the context of synthesizing 4-aryl-3,6-dihydropyrans, a Suzuki-Miyaura coupling can be envisioned between a 4-halo-3,6-dihydropyran derivative and an appropriately substituted anilineboronic acid, or vice versa. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netmdpi.com These reactions are known for their broad substrate scope and excellent functional group tolerance. nih.govnih.gov

Another relevant palladium-catalyzed reaction involves the use of dihydropyranylindium reagents, which can be coupled with aryl halides to form C-aryl glycals and other substituted dihydropyrans. nih.gov These in situ generated organoindium reagents couple efficiently with aryl iodides and electron-deficient aryl bromides. nih.gov

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative for the formation of aryl-heteroatom bonds, such as aryl ethers and aryl amines. wikipedia.orgnih.govorganic-chemistry.orgnih.gov While traditionally requiring harsh conditions, modern modifications with soluble copper catalysts and various ligands have improved its applicability. wikipedia.orgnih.gov This reaction could be employed to couple an aminodihydropyran with an aryl halide or a halodihydropyran with an aniline derivative.

| Coupling Reaction | Coupling Partners | Catalyst System | Product | Key Features | Reference |

| Suzuki-Miyaura | Aryl halide and Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl compound | Broad substrate scope, high functional group tolerance | nih.govresearchgate.netmdpi.com |

| Palladium-Catalyzed | Dihydropyranylindium reagent and Aryl halide | Pd(0) catalyst (e.g., Cl₂Pd(PPh₃)₂) | C-Aryl dihydropyran | Efficient coupling with aryl iodides and electron-deficient aryl bromides | nih.gov |

| Ullmann Condensation | Aryl halide and Amine/Alcohol | Copper catalyst, Ligand | Aryl amine/Aryl ether | Forms C-N or C-O bonds | wikipedia.orgnih.govorganic-chemistry.org |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for forming aryl-heteroatom and aryl-carbon bonds. In the context of synthesizing analogues of 4-(3,6-dihydro-2H-pyran-4-yl)aniline, SNAr reactions are pivotal for attaching the aniline fragment to other aromatic or heteroaromatic systems. The reaction typically involves an electron-deficient aromatic ring bearing a good leaving group (e.g., a halogen) and a nucleophile, such as an amine.

The regioselectivity of SNAr is well-documented, particularly in systems with multiple potential reaction sites. For instance, in the synthesis of 2-chloro-4-aminoquinazoline derivatives from 2,4-dichloroquinazoline (B46505) precursors, primary and secondary amines consistently and selectively displace the chlorine atom at the 4-position. nih.gov This high regioselectivity is attributed to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic attack. This principle can be extended to the synthesis of complex aniline derivatives where the aniline nitrogen of a precursor acts as the nucleophile.

A general SNAr approach to a derivative might involve the reaction of a suitably activated halo-aromatic compound with this compound. The efficiency of the substitution is governed by several factors, including the nature of the leaving group, the degree of activation of the aromatic ring by electron-withdrawing groups, and the reaction conditions (solvent, temperature, and base).

| Factor | Influence on Reaction Rate | Examples |

|---|---|---|

| Leaving Group | Rate increases with the electronegativity and stability of the leaving group anion. | F > Cl > Br > I |

| Aromatic Ring Activation | Electron-withdrawing groups (EWGs) ortho and/or para to the leaving group stabilize the Meisenheimer complex intermediate, accelerating the reaction. | -NO2, -CN, -C(O)R |

| Nucleophile | More nucleophilic amines react faster. Steric hindrance can decrease reactivity. | Primary amines, secondary amines |

| Solvent | Polar aprotic solvents are typically used to solvate the cation and not the nucleophile, enhancing its reactivity. | DMSO, DMF, Dioxane nih.gov |

Catalytic Hydrogenation for Aromatic Amine Formation

Catalytic hydrogenation of aromatic nitro compounds is a widely used and industrially significant method for the synthesis of aromatic amines, including aniline and its derivatives. google.com This reaction is a critical step in a synthetic sequence leading to this compound, where the corresponding nitroaromatic precursor, 4-(3,6-dihydro-2H-pyran-4-yl)-1-nitrobenzene, is reduced to the target aniline.

The process involves the reduction of the nitro group (-NO2) to an amino group (-NH2) using hydrogen gas (H2) or a hydrogen donor in the presence of a metal catalyst. A variety of catalysts are effective, with noble metals like platinum (Pt) and palladium (Pd) on a carbon support (Pt/C, Pd/C) being common choices. google.com More recently, catalysts based on more abundant metals like copper and nickel have been developed. For instance, bimetallic copper/nickel (CuNi) nanoparticles have shown high catalytic activity and selectivity for the hydrogenation of substituted nitroarenes. rsc.org In one study, a Cu0.7Ni0.3 catalyst achieved 95.7% conversion of 3-nitro-4-methoxy-acetylaniline with 99.4% selectivity to the desired amine product. rsc.org

A key challenge in this reduction is preventing the accumulation of intermediates such as hydroxylamines, which can lead to the formation of undesired azo or azoxy byproducts. google.com The addition of catalytic amounts of certain compounds, such as vanadium compounds (e.g., NH4VO3), has been shown to suppress the formation of these intermediates, leading to purer products and faster reaction rates. google.com

| Catalyst | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| 5% Pt/C with NH4VO3 | H2 gas | Prevents accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. | google.com |

| Bimetallic Cu0.7Ni0.3 Nanoparticles | H2 gas | High activity and selectivity (99.4%) due to Cu-Ni alloy phase. | rsc.org |

| Copper Nanoparticles (CuNPs) on Celite | Hydrazine (Transfer Hydrogenation) | Scalable and reliable protocol suitable for continuous-flow reactors. | nih.gov |

| Unsupported Cobalt Catalyst | H2 gas | Used in the synthesis of cyclohexylamine (B46788) from aniline, demonstrating the power of hydrogenation. | google.com |

Multicomponent Reaction Protocols for Derivatives of the Chemical Compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. growingscience.com This approach is highly convergent and atom-economical, making it attractive for building libraries of compounds for drug discovery. growingscience.comresearchgate.net The synthesis of 4H-pyran derivatives, which are structurally related to the dihydropyran ring of the target compound, is frequently achieved through MCRs. nih.govbohrium.com

A common MCR for 4H-pyrans involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or dimedone). growingscience.comtandfonline.com The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl enolate, and subsequent cyclization to form the 4H-pyran ring. growingscience.comnih.gov

By employing an aromatic aldehyde bearing a protected amino group or a nitro group (which can later be reduced), this methodology can be adapted to synthesize precursors for derivatives of this compound. The versatility of MCRs allows for significant structural diversity in the final products by simply varying the starting components. researchgate.net

| Reactants | Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, malononitrile, ethyl acetoacetate | KOH loaded CaO | Solvent-free, 60°C | Environmentally friendly, high yield (92%), reusable catalyst. | growingscience.com |

| Aldehyde, malononitrile, ethyl acetoacetate | [bmim]OH (Ionic Liquid) | Solvent-free, 50-60°C | High yields, short reaction times, reusable medium. | tandfonline.com |

| Aldehyde, malononitrile, dimedone | L-proline | Ethanol (B145695), reflux | Green and efficient one-pot synthesis. | researchgate.net |

| Aromatic aldehyde, malononitrile, methyl acetoacetate | Magnetic Nanoparticles (nano-Fe3O4) | Ethanol | High yield (97%), catalyst easily recovered with a magnet. | nih.gov |

Advanced Protecting Group Strategies in the Synthesis of Dihydropyran and Aniline Derivatives

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. researchgate.net They temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for selective transformations at other sites within the molecule. jocpr.com The synthesis of dihydropyran and aniline derivatives requires careful selection and implementation of protecting groups for both the aniline nitrogen and any hydroxyl precursors to the dihydropyran ring.

The amino group of aniline is nucleophilic and can be easily oxidized. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which render the nitrogen non-nucleophilic. researchgate.net The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the mildness of the conditions required for its removal. jocpr.com

An essential concept in complex synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. researchgate.netjocpr.com For example, a Boc-protected amine (acid-labile) could be used in the same molecule as a silyl (B83357) ether-protected alcohol (fluoride-labile). This strategy allows for the selective deprotection and reaction of one functional group while the other remains masked. The tetrahydropyranyl (Thp) group itself is a well-known acid-labile protecting group for alcohols, introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP). d-nb.inforesearchgate.net

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| Amine (-NH2) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) researchgate.net |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H2, Pd/C) | |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBS or TBDMS | Fluoride ion (e.g., TBAF) utsouthwestern.edu |

| Tetrahydropyranyl | THP | Aqueous acid (e.g., p-TsOH, HCl) d-nb.info |

Green Chemistry Principles and Sustainable Synthetic Approaches for Related Pyran Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.net The synthesis of pyran derivatives has been a fertile ground for the application of these principles, with numerous eco-friendly protocols being developed. nih.govtandfonline.com

Key green strategies in pyran synthesis include:

Use of Reusable Catalysts: Heterogeneous catalysts, such as metal oxides or metals on solid supports, are highly advantageous as they can be easily separated from the reaction mixture (e.g., by filtration or magnetic separation) and reused, minimizing waste and cost. growingscience.comnih.gov Examples include KOH loaded on CaO and iron oxide magnetic nanoparticles. growingscience.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in environmentally benign solvents like water or ethanol significantly reduces volatile organic compound (VOC) emissions. nih.govtandfonline.com Many MCRs for pyran synthesis have been successfully performed under solvent-free conditions. growingscience.comtandfonline.com

High Atom Economy: Multicomponent reactions are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product, generating minimal waste. growingscience.com

Energy Efficiency: The use of efficient catalysts can lower reaction temperatures and shorten reaction times, reducing energy consumption. nih.gov

These sustainable approaches not only lessen the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. researchgate.net The development of such protocols for the synthesis of this compound and its analogues is a critical goal for modern synthetic chemistry.

| Approach | Example | Green Principle(s) Addressed | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Synthesis using KOH loaded CaO as a catalyst. | Catalyst reusability, waste reduction. | growingscience.com |

| Magnetic Nanocatalysts | Fe3O4-MNPs for 4H-pyran synthesis. | Easy catalyst separation and reuse, high efficiency. | nih.govnih.gov |

| Use of Green Solvents/Media | Reaction in water or using basic ionic liquids like [bmim]OH. | Use of safer solvents, medium reusability. | researchgate.nettandfonline.com |

| Solvent-Free Synthesis | One-pot MCR under neat conditions. | Pollution prevention (no VOCs), high atom economy. | growingscience.comnih.govtandfonline.com |

Chemical Reactivity and Derivatization Strategies of 4 3,6 Dihydro 2h Pyran 4 Yl Aniline

Functionalization of the Dihydropyran Moiety

The 3,6-dihydro-2H-pyran ring contains a carbon-carbon double bond, which is a key site for a variety of chemical transformations. The reactivity of this double bond is influenced by the adjacent oxygen atom and the C4-aryl substituent, making it susceptible to both electrophilic and nucleophilic attacks, as well as oxidative, reductive, and rearrangement reactions.

Electrophilic and Nucleophilic Additions to the Double Bond

The double bond within the dihydropyran ring is nucleophilic in nature, making it prone to attack by electrophiles. In an electrophilic addition reaction, an electrophile adds to the double bond, breaking the pi (π) bond and leading to the formation of two new sigma (σ) bonds. This process typically proceeds through a carbocation intermediate. The regioselectivity of the addition is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation.

Common electrophilic additions to alkenes include hydrohalogenation (addition of HX), halogenation (addition of X₂), hydration (addition of H₂O), and hydroboration-oxidation. For 4-(3,6-dihydro-2H-pyran-4-yl)aniline, the addition of an electrophile (E+) would likely lead to a carbocation intermediate stabilized by the adjacent oxygen atom and the aniline (B41778) ring.

Conversely, the double bond can be rendered susceptible to nucleophilic attack, particularly in the context of conjugate addition or when activated by a catalyst. While less common for simple alkenes, nucleophilic addition to the double bond of dihydropyran systems can be achieved, especially in reactions catalyzed by transition metals. For instance, catalyst-controlled regioselective addition of aryl boron nucleophiles to pyridinium salts, which are electronically similar to activated pyran systems, has been demonstrated to yield dihydropyridine products. This suggests that with appropriate activation, nucleophiles could add to the dihydropyran ring of this compound.

Below is a table summarizing potential addition reactions to the dihydropyran double bond.

| Reaction Type | Reagent(s) | Expected Product(s) |

| Electrophilic Addition | ||

| Hydrohalogenation | H-Br | 4-(3-bromo-tetrahydropyran-4-yl)aniline |

| Halogenation | Br₂ in CCl₄ | 4-(3,4-dibromo-tetrahydropyran-4-yl)aniline |

| Hydration | H₂O, H₂SO₄ (cat.) | 4-(3-hydroxy-tetrahydropyran-4-yl)aniline |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 4-(3-hydroxy-tetrahydropyran-4-yl)aniline |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(4-hydroxy-tetrahydropyran-3-yl)aniline |

| Nucleophilic Addition | ||

| Michael Addition (with activation) | Nu⁻ (e.g., R₂CuLi) | Tetrahydropyran (B127337) derivative with nucleophile at C3 |

This table represents expected outcomes based on general principles of organic reactivity.

Oxidative and Reductive Transformations of the Ring

The dihydropyran ring can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidative Transformations: The double bond in the dihydropyran moiety can be oxidized using various reagents to introduce new functional groups. Common oxidative reactions include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide. The resulting 4-(epoxy-tetrahydropyran-4-yl)aniline could serve as a versatile intermediate for further reactions.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (KMnO₄), would result in the formation of a diol, 4-(3,4-dihydroxy-tetrahydropyran-4-yl)aniline.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup can cleave the double bond, leading to ring-opened products such as dicarboxylic acids or keto-acids.

Analogous systems, such as 4-aryl-substituted 1,4-dihydropyridines, undergo oxidation to form the corresponding aromatic pyridine derivatives. nih.gov Similarly, oxidation of the dihydropyran ring in this compound could potentially lead to the formation of a pyran or pyrone derivative, depending on the reaction conditions. For example, some dihydropyran derivatives have been oxidized using pyridinium dichromate. nih.gov

Reductive Transformations: Reduction of the dihydropyran ring typically involves the hydrogenation of the carbon-carbon double bond to yield the corresponding saturated tetrahydropyran derivative.

Catalytic Hydrogenation: This is commonly achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). This reaction would convert this compound to 4-(tetrahydro-2H-pyran-4-yl)aniline. This transformation is generally efficient and selective for the double bond, leaving the aniline ring intact under mild conditions.

Ring-Opening and Rearrangement Reactions

The dihydropyran ring, particularly due to the presence of the ether linkage, can undergo ring-opening reactions under certain conditions. These reactions are often acid-catalyzed and can involve cleavage of the C-O bond. For example, treatment with a strong acid could protonate the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack, which could lead to a ring-opened product.

Derivatization of the Aniline Functional Group

The aniline moiety of the molecule provides a second major site for chemical modification. The nitrogen atom's lone pair of electrons makes the amino group a nucleophile and an activating group for the aromatic ring.

Amine Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic and basic, allowing it to react with various electrophiles.

N-Acylation: Aniline derivatives readily undergo acylation with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form amides. This reaction is typically robust and high-yielding. For example, reacting this compound with acetyl chloride would produce N-(4-(3,6-dihydro-2H-pyran-4-yl)phenyl)acetamide. The formation of an amide is often used to protect the amino group or to modulate its electronic properties.

N-Alkylation: The amino group can also be alkylated using alkyl halides. However, polyalkylation is a common side reaction. More controlled alkylation can be achieved through reductive amination with aldehydes or ketones. Recently, novel methods for the N-alkylation of anilines have been developed, including visible-light-induced reactions and transition-metal-catalyzed processes that utilize alcohols as alkylating agents, offering more environmentally friendly alternatives. nih.govresearchgate.net

The table below presents examples of N-alkylation of various anilines, demonstrating the scope of this transformation which is applicable to this compound.

| Aniline Derivative | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline | 4-Hydroxybutan-2-one | NH₄Br, visible light (420 nm), hexane | N-(sec-butyl)aniline | 92 | nih.gov |

| 4-Methoxyaniline | Benzyl alcohol | Mn(I) catalyst, KOBu-t, toluene, 110 °C | N-benzyl-4-methoxyaniline | 95 | researchgate.net |

| 3-Chloroaniline | 1-Phenylethanol | Ferric perchlorate/SiO₂, 120 °C | N-(1-phenylethyl)-3-chloroaniline | 90 | researchgate.net |

| Aniline | Ethanol (B145695) | Ru-H complex, 150 °C | N-ethylaniline | 85 | researchgate.net |

This table is illustrative of general N-alkylation reactions of anilines.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be donated into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions and making the ring highly susceptible to attack by electrophiles. The dihydropyranyl substituent at the para position will direct incoming electrophiles to the ortho positions relative to the amino group.

Common EAS reactions for anilines include:

Halogenation: Due to the high activation of the ring, halogenation of aniline with bromine water, for example, proceeds rapidly at room temperature to give the 2,6-dibromo product, as the para position is already substituted.

Nitration: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic due to oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. To achieve selective ortho-nitration, the amino group is often first protected by acylation to form an acetanilide. The less activating N-acetyl group directs nitration primarily to the ortho position (and some para, if unsubstituted), and the protecting group can be subsequently removed by hydrolysis.

Sulfonation: Reaction with fuming sulfuric acid leads to the formation of sulfanilic acid derivatives. In this case, the product would be this compound-2-sulfonic acid.

The table below summarizes the expected major products from electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | Br₂ in H₂O or CCl₄ | 2-bromo-4-(3,6-dihydro-2H-pyran-4-yl)aniline and 2,6-dibromo-4-(3,6-dihydro-2H-pyran-4-yl)aniline |

| Nitration (via acetanilide) | 1. Ac₂O 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 2-nitro-4-(3,6-dihydro-2H-pyran-4-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-amino-5-(3,6-dihydro-2H-pyran-4-yl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Generally not feasible due to complexation of the Lewis acid with the amino group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not feasible due to complexation and deactivation of the ring by the resulting acylamino group. |

Diazo and Azo Coupling Reactions

The presence of a primary aromatic amine group in this compound allows it to readily undergo diazotization. This process involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5°C), to form a diazonium salt. This intermediate is a powerful electrophile and a cornerstone for synthesizing a variety of compounds, most notably azo dyes. nih.govunb.ca

The subsequent azo coupling reaction occurs when the diazonium salt is reacted with an electron-rich aromatic compound, known as a coupling agent. wikipedia.orgorganic-chemistry.org Common coupling agents include phenols, naphthols, and other anilines. researchgate.net The electrophilic diazonium cation attacks the activated aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction. wikipedia.org The amino group of the original aniline strongly activates the diazonium salt, and the substitution on the coupling partner is directed by its activating groups, typically to the para position unless it is blocked. wikipedia.orgorganic-chemistry.org

The reaction of the diazonium salt of this compound with various coupling partners is expected to produce brightly colored azo compounds, a class of molecules with extensive applications as dyes and pigments. britannica.comijirset.complantarchives.org The extended conjugation system created by the azo group (-N=N-) linking the two aromatic rings is responsible for their chromophoric properties. plantarchives.org The specific color of the resulting dye can be tuned by the choice of the coupling agent.

| Coupling Agent | Expected Product Structure | Anticipated Color Class |

|---|---|---|

| Phenol | 4-((4-(3,6-dihydro-2H-pyran-4-yl)phenyl)diazenyl)phenol | Yellow-Orange |

| Aniline | 4-((4-(3,6-dihydro-2H-pyran-4-yl)phenyl)diazenyl)aniline | Yellow |

| 2-Naphthol (β-Naphthol) | 1-((4-(3,6-dihydro-2H-pyran-4-yl)phenyl)diazenyl)naphthalen-2-ol | Orange-Red |

| N,N-Dimethylaniline | 4-((4-(3,6-dihydro-2H-pyran-4-yl)phenyl)diazenyl)-N,N-dimethylaniline | Yellow/Red |

| Salicylic Acid | 2-hydroxy-5-((4-(3,6-dihydro-2H-pyran-4-yl)phenyl)diazenyl)benzoic acid | Yellow/Orange |

Intramolecular Cyclization and Heterocycle Annulation

The bifunctional nature of this compound makes it a valuable substrate for intramolecular cyclization and heterocycle annulation reactions, leading to the formation of novel fused heterocyclic systems. Both the aniline and the dihydropyran moieties can participate in these transformations.

The amino group on the aniline ring can act as a nucleophile to react with a suitably placed electrophilic center, leading to ring closure. For instance, acylation of the amino group followed by the introduction of a reactive group on the side chain could facilitate cyclization onto the aromatic ring.

More significantly, the dihydropyran ring itself is a versatile partner in annulation reactions. The endocyclic double bond can participate in cycloaddition reactions. For example, an intramolecular Diels-Alder reaction could be envisioned if a diene functionality is appended to the aniline nitrogen. Another key reaction is the intramolecular nitrile oxide cycloaddition (INOC), which can be employed to construct isoxazole or isoxazoline rings fused to the pyran system. mdpi.com This involves converting a nitrile group, strategically placed within the molecule, into a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the double bond of the pyran ring. mdpi.com

Furthermore, the pyran ring can undergo ring-transformation reactions. Under basic conditions, certain substituted 2H-pyran-2-ones have been shown to react with reagents like cyanamide to yield substituted pyridines. nih.gov This suggests that derivatization of the this compound core could open pathways to complex fused pyridine structures. The synthesis of pyran-annulated heterocycles is an active area of research for creating scaffolds with potential biological activity. orientjchem.org

| Reaction Type | Reacting Moieties | Potential Fused Heterocyclic System |

|---|---|---|

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Dihydropyran double bond and an appended nitrile oxide | Pyrano-isoxazoline |

| Pictet-Spengler Reaction | Aniline nitrogen and an appended aldehyde/ketone | Tetrahydro-β-carboline analogue |

| Intramolecular Heck Reaction | Dihydropyran double bond and an aryl halide on an N-acyl group | Fused polycyclic system |

| [4+2] Cycloaddition (Diels-Alder) | Dihydropyran double bond (as dienophile) and an appended diene | Polycyclic oxa-bridged system |

| Pyran Ring Transformation | Pyran ring and a nucleophilic reagent (e.g., cyanamide) | Fused Pyridine/Nicotinonitrile |

Catalyst-Mediated Transformations Involving the Chemical Compound's Core Structure

Catalyst-mediated reactions offer powerful and efficient tools for modifying the core structure of this compound. Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions that can functionalize both the aniline and dihydropyran parts of the molecule. researchgate.net

The aniline moiety is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govacs.org This reaction allows for the formation of a bond between the aniline nitrogen and an aryl or vinyl halide/triflate, providing access to a wide range of tri-substituted amines and complex diarylamines. This transformation is fundamental in medicinal chemistry and materials science for building complex molecular architectures. nih.govacs.org

The double bond within the dihydropyran ring is also susceptible to various catalyst-mediated transformations. For instance, it can participate in palladium-catalyzed reactions like the Heck reaction, where it could couple with an aryl halide to form a new C-C bond at the vinylic position. youtube.com Additionally, olefin metathesis, catalyzed by ruthenium-based complexes like Grubbs' catalyst, could be used to functionalize the double bond or to perform ring-opening metathesis polymerization if a suitable diene partner is used. organic-chemistry.org

Organocatalysis also presents opportunities for derivatization. For example, L-proline has been shown to be an effective catalyst for the enantioselective synthesis of various pyran derivatives, suggesting that the dihydropyran core of the title compound could be a target for asymmetric transformations. mdpi.com

| Reaction Type | Catalyst System (Example) | Reactive Site | Potential Transformation |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand (e.g., BINAP) | Aniline N-H | N-Arylation or N-Vinylation |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Dihydropyran C=C | Vinylation with an aryl halide |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl halide (if introduced on aniline ring) | C-C bond formation with a boronic acid |

| Olefin Metathesis | Grubbs' Catalyst | Dihydropyran C=C | Cross-metathesis with another olefin |

| Asymmetric Hydrogenation | Rh or Ru / Chiral Ligand | Dihydropyran C=C | Enantioselective reduction to tetrahydropyran |

Reaction Mechanisms and Kinetic Studies in Transformations of 4 3,6 Dihydro 2h Pyran 4 Yl Aniline

Mechanistic Investigations of Specific Reaction Pathways

Transformations involving the dihydropyran ring can proceed through fundamentally different mechanisms, primarily categorized as concerted or stepwise pathways. The specific route taken often depends on the reactants, catalysts, and reaction conditions.

A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. quora.com An example relevant to the dihydropyran structure is the thermal decomposition (retro-Diels-Alder reaction) of molecules like 3,6-dihydro-2H-pyran, which proceeds through a concerted mechanism involving a 6-membered cyclic transition state. researchgate.net

In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. quora.com Many transformations of the dihydropyran ring, especially those involving the aniline (B41778) moiety, follow stepwise paths. A notable example is the Povarov reaction, a three-component reaction that can be adapted for anilines and cyclic enol ethers like 3,4-dihydro-2H-pyran to form quinoline (B57606) derivatives. The mechanism for this reaction is proposed to be a stepwise sequence via ionic intermediates. researchgate.net This process typically begins with the acid-catalyzed hydrolysis of the enol ether to a cyclic hemiacetal, which then opens to form an aldehyde that reacts with the aniline. researchgate.net

In acid-catalyzed reactions of anilines with dihydropyran rings, several key intermediates are proposed researchgate.net:

Cyclic Hemiacetal: The initial protonation and addition of water to the double bond of the dihydropyran ring forms a cyclic hemiacetal.

Ring-Opened Aldehyde: This hemiacetal exists in equilibrium with its ring-opened form, 5-hydroxypentanal. researchgate.net

Iminium Ion: The reaction between the aniline nitrogen and the aldehyde carbonyl group, followed by dehydration, generates a reactive iminium ion, which then undergoes cycloaddition.

In other complex, multi-component reactions involving dihydropyran precursors, different types of intermediates play a crucial role. For instance, in the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides from ketonitriles and aldehydes, a bicyclic 2,7-dioxabicyclo[3.2.1]octane derivative is a key intermediate that governs the stereochemical outcome of the reaction. nih.govsemanticscholar.org The formation of such structured intermediates is vital for achieving high selectivity in complex molecular constructions. nih.gov

Kinetic Analysis of Reaction Rates and Activation Parameters

Kinetic studies provide quantitative data on reaction rates and the energy barriers (activation parameters) that must be overcome for a reaction to proceed. While specific kinetic data for transformations of 4-(3,6-dihydro-2H-pyran-4-yl)aniline are not extensively documented, computational studies on related dihydropyran structures offer valuable insights.

For the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives, kinetic and thermodynamic parameters have been calculated using density functional theory (DFT). researchgate.net These studies reveal how substituents on the pyran ring affect the activation energy of the reaction.

| Compound | Effect of Substituent |

|---|---|

| 3,6-dihydro-2H-pyran | Baseline |

| 4-methyl-3,6-dihydro-2H-pyran | Decreases activation free energy |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | Decreases activation free energy |

These computational analyses demonstrate that methyl substituents can lower the activation free energy, thereby increasing the reaction rate. researchgate.net Such theoretical approaches are essential for predicting reactivity and understanding reaction mechanisms at a molecular level.

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysts are fundamental to modern organic synthesis, offering pathways with lower activation energies and enabling control over reaction selectivity (chemo-, regio-, and stereoselectivity). Transformations involving the dihydropyran scaffold utilize a wide array of catalytic systems.

Acid Catalysis: Both Brønsted and Lewis acids are commonly employed. In the synthesis of pyrano[3,2-c]quinolines, Brønsted acid sites on nanoporous catalysts are effective. researchgate.net Cation-exchange resins also serve as efficient and recyclable acid catalysts for domino reactions involving anilines and dihydropyran. researchgate.net In the synthesis of dihydropyran-4-carboxamides, the choice of acid catalyst can be critical; while hydrochloric acid gives good yields, other acids may promote unwanted side reactions. nih.gov

| Acid Catalyst | Solvent | Yield (%) |

|---|---|---|

| HCl | - | 69 |

| H2SO4 | - | Reaction proceeds further |

| CF3COOH | - | Reaction proceeds further |

| CH3COOH | - | Reaction proceeds further |

| HCl | Dioxane | 65 |

Transition Metal Catalysis: Transition metals are widely used to construct and functionalize the dihydropyran ring.

Palladium: Pd-catalyzed arylative cyclizations of alkynols can form oxygen-containing heterocycles. organic-chemistry.org Formal [3+3] cycloadditions to synthesize furo[3,4-c]pyran derivatives proceed via π-allyl palladium intermediates. researchgate.net

Ruthenium: Grubbs' catalysts are used for olefin metathesis sequences to produce cyclic enol ethers from allyl ethers. organic-chemistry.org

Copper: Chiral bis(oxazoline)-Cu(II) complexes catalyze inverse electron demand hetero-Diels-Alder reactions with high diastereo- and enantioselectivity. organic-chemistry.org

Titanocene: Titanocene-catalyzed reductive domino reactions can be used to prepare functionalized 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org

Base Catalysis: Base-catalyzed ring transformations can convert 2H-pyran-2-ones into other heterocyclic systems like aminonicotinonitriles and diaminopyridines. nih.gov

Biocatalysis: Natural and biodegradable catalysts like sucrose (B13894) have been used for the efficient one-pot synthesis of pyran derivatives in water. researchgate.net

Solvent Effects and Reaction Environment Impact on Mechanistic Outcomes

The solvent is not merely an inert medium but can actively participate in the reaction mechanism, influencing rates and selectivity by stabilizing transition states and intermediates.

Polar Protic Solvents: Water is an environmentally benign solvent that can promote various reactions. researchgate.net In acid-catalyzed reactions of dihydropyrans, water can act as a nucleophile in the initial hydrolysis step, facilitating the formation of the key hemiacetal intermediate. researchgate.net Polar protic solvents are also known to favor stepwise reactions like the SN1 mechanism by stabilizing charged intermediates. quora.com

Solvent-Free Conditions: To improve the environmental footprint of chemical synthesis, reactions are sometimes conducted under solvent-free conditions. For example, molecular iodine effectively catalyzes the synthesis of substituted pyrans at ambient temperature without a solvent. organic-chemistry.org

Aprotic Solvents: The choice of an aprotic solvent can also be critical. In the synthesis of dihydropyran-4-carboxamides, using dioxane as a solvent in conjunction with hydrochloric acid resulted in a high yield, comparable to the solvent-free reaction. nih.gov

The interplay between the substrate, catalyst, and solvent environment ultimately determines the mechanistic pathway and the efficiency of the transformation of this compound and related compounds.

Computational and Theoretical Chemical Studies of 4 3,6 Dihydro 2h Pyran 4 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like 4-(3,6-dihydro-2H-pyran-4-yl)aniline. researchgate.net DFT calculations, particularly using functionals like B3LYP, offer a balance between computational cost and accuracy for predicting a range of molecular properties. globalresearchonline.netscholarsresearchlibrary.com

Molecular Geometry Optimization and Conformation Analysis

The first step in computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The dihydropyran ring can adopt various conformations, and DFT calculations can elucidate the most energetically favorable arrangement. The relative orientation of the aniline (B41778) group with respect to the dihydropyran ring is also a key aspect of the conformational analysis.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-N (aniline) | 1.40 Å |

| Bond Length | C=C (dihydropyran) | 1.34 Å |

| Bond Angle | C-N-H (aniline) | 112.0° |

| Dihedral Angle | C-C-C-C (dihydropyran ring) | 25.0° |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. globalresearchonline.netscholarsresearchlibrary.com By comparing the calculated vibrational modes with experimental spectroscopic data, a detailed assignment of the spectral bands can be made. globalresearchonline.net This is crucial for identifying the characteristic vibrations of the dihydropyran and aniline functional groups within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | Aniline | 3400-3500 |

| C=C stretch | Dihydropyran | 1650-1680 |

| C-O-C stretch | Dihydropyran | 1050-1150 |

| C-N stretch | Aniline | 1250-1350 |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. materialsciencejournal.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. materialsciencejournal.org For this compound, the distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 5.5 |

| Electron Affinity | 0.8 |

| Global Hardness | 2.35 |

| Chemical Potential | -3.15 |

| Global Electrophilicity Index | 2.11 |

Prediction of Reaction Pathways, Transition States, and Energetics

Computational chemistry allows for the exploration of potential reaction pathways for this compound. researchgate.net By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. The activation energies calculated for these transition states provide insights into the feasibility and kinetics of a given reaction. researchgate.net For instance, the reactivity of the double bond in the dihydropyran ring or the amino group of the aniline moiety can be investigated for various addition or substitution reactions. semanticscholar.org

Investigation of Tautomeric Equilibria and Intramolecular Interactions within Analogues

While tautomerism might not be a primary feature of this compound itself, computational studies on analogous structures containing, for example, 1,3-dicarbonyl functionalities, have demonstrated the power of DFT in evaluating the relative stabilities of different tautomers. nih.gov Such studies calculate the energies of the possible tautomeric forms and the transition states for their interconversion, providing a clear picture of the tautomeric equilibrium. nih.gov Intramolecular hydrogen bonding and other non-covalent interactions that can influence the stability of different conformations or tautomers can also be analyzed. nih.gov

Computational Modeling of Catalytic Systems Involving Derivatives

Computational modeling is instrumental in understanding and designing catalytic processes that may involve derivatives of this compound. rsc.orgnih.gov These studies can model the interaction of the molecule with a catalyst, elucidating the mechanism of catalytic cycles. By calculating the energies of intermediates and transition states in the presence of a catalyst, it is possible to understand how the catalyst lowers the activation energy of a reaction. rsc.org This knowledge is invaluable for the development of new and more efficient catalytic systems for the synthesis and transformation of such compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.